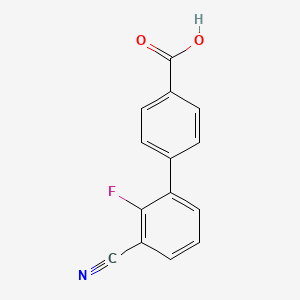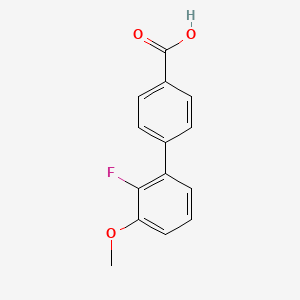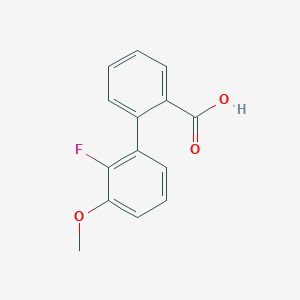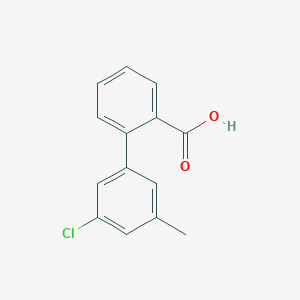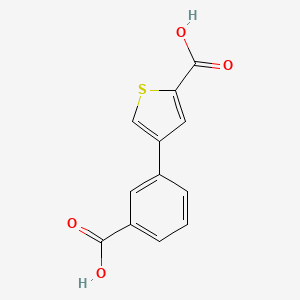
2-(4-Chloro-2-methylphenyl)benzoic acid, 95%
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenyl)benzoic acid (2-CMPBA) is an aromatic organic compound with the molecular formula C10H8ClO2. It is a white crystalline solid with a melting point of 92-94 °C. It is soluble in water, ethanol, and other organic solvents. 2-CMPBA has a wide range of applications in the pharmaceutical, medical, and industrial sectors.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methylphenyl-3-methylbenzoate and 4-chloro-2-methylphenyl-3-methylbenzamide. It is also used as a reagent in the synthesis of various organic compounds, such as 4-chloro-2-methylphenyl-2-methylbenzoate and 4-chloro-2-methylphenyl-2-methylbenzamide. In addition, it is used as a catalyst in the synthesis of various organic compounds such as 2-chloro-4-methylphenyl-3-methylbenzoate and 2-chloro-4-methylphenyl-3-methylbenzamide.
Wirkmechanismus
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. The compound binds to the tyrosinase enzyme and blocks its activity, thus preventing the production of melanin.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-tumor activity. In addition, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been found to be effective in the treatment of skin conditions such as psoriasis, acne, and eczema.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is its high purity, which makes it suitable for use in a wide range of laboratory experiments. It is also relatively easy to synthesize and is readily available. However, it is important to note that 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is a toxic compound and should be handled with care.
Zukünftige Richtungen
The future of 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is promising. It is being studied for its potential use in the treatment of cancer and other diseases. In addition, it is being investigated for its ability to act as a catalyst in the production of various organic compounds. It is also being studied for its potential use as an antioxidant and anti-inflammatory agent. Finally, it is being investigated for its ability to act as a neuroprotectant.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVKXCGZLFSBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683300 | |
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220968-03-5 | |
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



